methyl 2-(4-chloro-2-iodophenyl)acetate
Overview
Description
methyl 2-(4-chloro-2-iodophenyl)acetate is an organic compound with the molecular formula C9H8ClIO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 2-(4-chloro-2-iodophenyl)acetate can be synthesized through several methods. One common approach involves the iodination of methyl (4-chlorophenyl)acetate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom into the aromatic ring.
Another method involves the coupling of methyl (4-chlorophenyl)acetate with an iodinating reagent like N-iodosuccinimide (NIS) in the presence of a catalyst. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of methyl (4-chloro-2-iodophenyl)acetate may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactors can also be advantageous for precise temperature and reaction time control, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(4-chloro-2-iodophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene or ethanol.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Carboxylic Acids: Formed through oxidation.
Alcohols: Formed through reduction.
Scientific Research Applications
methyl 2-(4-chloro-2-iodophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (4-chloro-2-iodophenyl)acetate depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through catalytic or non-catalytic processes. The presence of chlorine and iodine atoms in the aromatic ring can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-iodophenyl)acetate: Similar structure but lacks the chlorine atom.
Methyl (4-chlorophenyl)acetate: Similar structure but lacks the iodine atom.
Methyl (4-bromo-2-iodophenyl)acetate: Similar structure with bromine instead of chlorine.
Uniqueness
methyl 2-(4-chloro-2-iodophenyl)acetate is unique due to the presence of both chlorine and iodine atoms, which can provide distinct reactivity patterns compared to its analogs. The combination of these substituents can lead to unique electronic and steric effects, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
methyl 2-(4-chloro-2-iodophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSOBJJPAHOBDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291993 | |
Record name | Methyl 4-chloro-2-iodobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936098-39-4 | |
Record name | Methyl 4-chloro-2-iodobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936098-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chloro-2-iodobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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